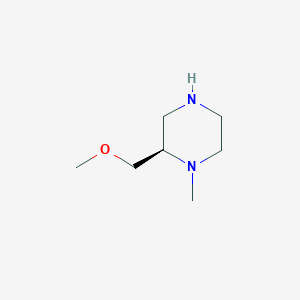

(R)-2-(Methoxymethyl)-1-methylpiperazine

Description

Significance of Chiral Nitrogen-Containing Heterocycles in Stereoselective Synthesis

Chiral nitrogen-containing heterocycles are fundamental structural motifs in a multitude of natural products, pharmaceuticals, and agrochemicals. Their prevalence underscores their evolutionary selection for specific biological functions, often predicated on precise three-dimensional arrangements. In the realm of stereoselective synthesis, these scaffolds are invaluable as they can act as chiral ligands for metal catalysts, function as organocatalysts, or serve as chiral auxiliaries to direct the stereochemical outcome of a reaction.

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is classified as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.org When rendered chiral through substitution on its carbon atoms, the piperazine scaffold offers a conformationally constrained yet tunable framework. This combination of rigidity and the potential for diverse substitution patterns makes chiral piperazines highly attractive for applications in asymmetric synthesis, where predictable control over stereochemistry is paramount. nih.gov Methodologies aimed at the efficient and stereoselective formation of carbon-substituted piperazines are of high utility for exploring new chemical space. nih.gov

Overview of Chiral Amine-Based Architectures in Catalysis and Auxiliaries

Chiral amines are a cornerstone of asymmetric catalysis, functioning through various activation modes. They can be broadly categorized as primary, secondary, and tertiary amines, each offering distinct reactivity. Chiral amine-based structures are employed in two principal ways: as chiral auxiliaries and as chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. Chiral diamines, including piperazine derivatives, have been utilized in this capacity, for instance, in the diastereoselective alkylation of chiral diamides. oup.com

Chiral Catalysts: The use of substoichiometric amounts of a chiral amine to generate products in high enantiomeric excess represents a more atom-economical approach. This field, known as organocatalysis, has expanded rapidly. Chiral piperazines can serve as scaffolds for bifunctional catalysts, where one nitrogen atom acts as a basic site (e.g., a Lewis base) while the other can be functionalized with another catalytic group, such as a hydrogen-bond donor (e.g., thiourea). This cooperative action within a single molecule can lead to highly organized transition states and, consequently, high levels of enantioselectivity in reactions like the Henry reaction. researchgate.net

The development of practical and scalable synthetic routes, often starting from readily available chiral precursors like α-amino acids, has made a diverse range of orthogonally protected, enantiomerically pure 2-substituted piperazines accessible for these applications. rsc.orgresearchgate.net

Structural and Stereochemical Considerations of (R)-2-(Methoxymethyl)-1-methylpiperazine in Advanced Synthetic Design

This compound is a specific chiral piperazine derivative that combines several structural features of interest for asymmetric synthesis. While detailed research on its specific applications is not extensively documented, its potential can be inferred from its unique architecture. The key structural elements are the (R)-stereocenter at the C-2 position, the N-1 methyl group, and the methoxymethyl substituent at C-2.

The N-1 methyl group transforms the parent secondary amine into a tertiary amine, which has significant implications for its chemical behavior. This modification imparts greater lipophilicity and steric bulk, which can influence solubility and interactions with biological targets or substrates. mdpi.com The presence of the tertiary amine at N-1 and a secondary amine at N-4 creates a differentiated scaffold, allowing for selective functionalization at the N-4 position.

The stereogenic center at C-2, with its defined (R)-configuration, provides the chiral environment necessary to induce asymmetry. The substituent at this position, a methoxymethyl group (-CH₂OCH₃), is particularly noteworthy. It introduces several key features:

Steric Influence: The methoxymethyl group provides steric bulk that can effectively shield one face of a reactive center, directing the approach of incoming reagents.

Conformational Locking: The substituent can influence the equilibrium between the two chair conformations of the piperazine ring, potentially favoring one conformation to create a more predictable and rigid chiral environment.

Chelating Potential: The ether oxygen atom in the methoxymethyl group can act as a Lewis basic site, allowing for potential chelation with metal ions. In the context of metal-catalyzed reactions, this ability to form a bidentate ligand with the N-4 nitrogen could lead to highly organized and rigid transition state assemblies, enhancing enantioselectivity.

These features make this compound a promising candidate for use as a chiral ligand in asymmetric catalysis or as a complex building block in the synthesis of larger, stereochemically defined molecules.

Table 1: Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1448298-67-6 |

| Molecular Formula | C₇H₁₆N₂O |

| Molecular Weight | 144.21 g/mol |

| Chiral Center | C-2 position with (R) absolute configuration |

| Key Functional Groups | Tertiary Amine (N-1), Secondary Amine (N-4), Ether (-OCH₃) |

| Potential Applications | Chiral Ligand, Chiral Building Block, Organocatalyst Scaffold |

The synthesis of such 2-substituted piperazines can be achieved through various established methods. Modern synthetic strategies often employ starting materials from the chiral pool, such as α-amino acids, to ensure enantiopurity.

Table 2: General Synthetic Approaches to Chiral 2-Substituted Piperazines

| Synthetic Strategy | Key Transformation | Typical Starting Material | Reference Concept |

|---|---|---|---|

| Aza-Michael Addition | Addition of a chiral diamine to a vinyl sulfonium (B1226848) salt | α-Amino acids | rsc.org |

| Palladium-Catalyzed Hydrogenation | Asymmetric hydrogenation of pyrazin-2-ols | Substituted pyrazin-2-ols | rsc.org |

| Diastereoselective Alkylation | Alkylation of a chiral piperazinone intermediate | S-phenylalanine | clockss.org |

| Iridium-Catalyzed Cycloaddition | Head-to-head coupling of imines | Imines | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2R)-2-(methoxymethyl)-1-methylpiperazine |

InChI |

InChI=1S/C7H16N2O/c1-9-4-3-8-5-7(9)6-10-2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

YOFWUTDMXLXUJQ-SSDOTTSWSA-N |

Isomeric SMILES |

CN1CCNC[C@@H]1COC |

Canonical SMILES |

CN1CCNCC1COC |

Origin of Product |

United States |

R 2 Methoxymethyl 1 Methylpiperazine As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with high stereocontrol is a fundamental goal of asymmetric synthesis. Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of bond-forming reactions, after which they are cleaved to yield the enantiomerically enriched product.

Utility in Asymmetric Michael Addition Reactions

In a typical application, the chiral auxiliary (R)-2-(Methoxymethyl)-1-methylpiperazine would be used to form a chiral enamine or aza-enolate from an aldehyde or ketone. The conjugate addition of this nucleophile to a Michael acceptor, such as an α,β-unsaturated ester or ketone, would proceed through a sterically hindered transition state. This state, governed by the conformation of the piperazine (B1678402) ring and its substituents, would favor the formation of one diastereomer over the other. The methoxymethyl group is anticipated to play a crucial role in chelating a metal cation (e.g., Li+), further rigidifying the transition state and enhancing stereoselectivity. However, specific experimental data, including yields and diastereomeric excesses (d.e.), for this auxiliary in Michael additions are not presently documented.

Application in Diels-Alder Cycloadditions via Chiral Dienamines

The auxiliary could be employed to form a chiral diene or dienophile. For instance, reaction with an α,β-unsaturated aldehyde or ketone could generate a chiral dienamine. The subsequent [4+2] cycloaddition with a dienophile would be facially selective due to the shielding of one face of the dienamine by the chiral piperazine scaffold. This methodology is effective with other auxiliaries for controlling the absolute stereochemistry of the newly formed stereocenters in the cyclohexene product. Specific examples, catalyst systems, and stereoselectivity data for this compound in this context remain to be reported.

Stereocontrol in Lithiation/1,2-Addition Sequences

This application would likely involve the formation of a chiral amide or hydrazone. Deprotonation at the α-carbon using a strong base like lithium diisopropylamide (LDA) would generate a chiral lithium aza-enolate. The chelation of the lithium ion by the methoxymethyl group and the nitrogen atoms of the piperazine ring would create a rigid, well-defined conformation. The subsequent 1,2-addition to an electrophile, such as an aldehyde or ketone, would occur from the less sterically encumbered face, leading to high diastereoselectivity in the formation of the new stereocenter. Despite the well-established precedent with similar auxiliaries, detailed research findings for this compound are not available.

Stereocontrol in Alpha-Alkylation and Related Transformations

Similar to the lithiation/1,2-addition sequence, the chiral auxiliary would be used to form a chiral hydrazone or enamine from a carbonyl compound. After deprotonation to form a nucleophilic aza-enolate, the reaction with an alkyl halide or other electrophile would proceed with high diastereoselectivity. The stereochemical outcome is dictated by the chiral environment established by the auxiliary, which directs the electrophile to a specific face of the nucleophile. The successful application of this strategy is highly dependent on the specific reaction conditions and substrates, and data for this particular piperazine auxiliary has not been located in the current body of scientific literature.

R 2 Methoxymethyl 1 Methylpiperazine As a Chiral Ligand in Metal Catalyzed Asymmetric Reactions

Design Principles for Chiral Piperazine-Based Ligands

General design principles for chiral ligands often focus on creating a well-defined and rigid chiral environment around a metal center to effectively control the stereochemical outcome of a reaction. For piperazine-based ligands, this typically involves the strategic placement of stereogenic centers and substituents on the piperazine (B1678402) ring.

Coordination Chemistry and Chelation Effects

The coordination of a chiral ligand to a metal center is fundamental to its function. Piperazine derivatives can act as bidentate ligands through their two nitrogen atoms, forming a stable chelate ring with the metal. The methoxymethyl substituent in the specified compound could potentially offer an additional coordination site through its oxygen atom, allowing for tridentate chelation. This can create a more rigid and defined catalyst structure, which is often beneficial for achieving high enantioselectivity. However, no studies have been published that confirm or explore the coordination or chelation behavior of (R)-2-(Methoxymethyl)-1-methylpiperazine with any metal.

Steric and Electronic Modulations

The substituents on a chiral ligand play a crucial role in influencing the selectivity of a catalytic reaction through steric and electronic effects. The methyl group on one nitrogen and the methoxymethyl group at the chiral center would create a specific steric environment. The electronic properties of the nitrogen and oxygen atoms would also influence the electronic nature of the metal center upon coordination. The interplay of these factors is critical for catalyst activity and selectivity. Without experimental or computational data for this compound, any discussion of its specific steric and electronic modulations would be purely speculative.

Applications in Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation and reduction are powerful methods for producing chiral molecules. Chiral ligands are essential for transferring stereochemical information from the catalyst to the substrate. While various chiral piperazine derivatives have been explored in these contexts, there is no literature available that documents the use or efficacy of this compound in these reactions.

Role in Asymmetric Cross-Coupling Reactions, including Heck Coupling

Asymmetric cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are fundamental for carbon-carbon bond formation. The design of the chiral ligand is paramount for controlling the enantioselectivity. Despite the importance of these reactions, no studies have reported the application of this compound as a ligand in any asymmetric cross-coupling process.

Utility in Asymmetric Dearomatization and Cycloaddition Reactions

Asymmetric dearomatization and cycloaddition reactions are sophisticated strategies for the synthesis of complex, three-dimensional molecules from simple, flat aromatic precursors. These transformations heavily rely on the catalyst's ability to control facial selectivity. There is currently no research describing the use of this compound in these types of reactions.

Development of Novel Organometallic Complexes Incorporating this compound Ligands

The synthesis and characterization of novel organometallic complexes are crucial for the development of new catalysts. This involves reacting the chiral ligand with a suitable metal precursor and analyzing the resulting complex's structure and properties. No publications have detailed the synthesis or characterization of any organometallic complexes containing the this compound ligand.

Mechanistic Investigations and Stereochemical Models

Transition State Analysis for Diastereo- and Enantioselectivity

The stereochemical outcome of a reaction catalyzed or mediated by a chiral agent like (R)-2-(Methoxymethyl)-1-methylpiperazine is determined at the transition state. The analysis of these transient structures is crucial for understanding and predicting diastereo- and enantioselectivity. Generally, chemists propose stereochemical models based on the geometry of the transition state assembly, which incorporates the substrate, the chiral auxiliary or ligand, and any other reagents or catalysts.

For reactions involving chiral auxiliaries, such as alkylations of enolates derived from amides of this compound, the Zimmerman-Traxler model for aldol (B89426) reactions offers a foundational concept. This model postulates a chair-like six-membered ring transition state, which minimizes steric interactions and dictates the relative stereochemistry of the product. In the context of our target compound, the piperazine (B1678402) ring would adopt a specific conformation to minimize steric hindrance between its substituents (the methyl and methoxymethyl groups) and the incoming electrophile. The preferred transition state would be the one with the lowest energy, leading to the major diastereomer.

The enantioselectivity, on the other hand, arises from the differential energy barriers of the transition states leading to the (R) and (S) products. The chiral environment created by the this compound moiety would favor one transition state over the other. The methoxymethyl group, for instance, could act as a stereodirecting group, sterically blocking one face of the reactive intermediate or engaging in specific electronic interactions.

Role of Non-Covalent Interactions in Chiral Induction

Non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces, play a pivotal role in the stabilization of the diastereomeric transition states and are fundamental to chiral induction. In the case of this compound, the nitrogen atoms of the piperazine ring and the oxygen atom of the methoxymethyl group can act as hydrogen bond acceptors.

These interactions help to create a rigid and well-defined chiral pocket in the transition state. For example, if the substrate contains a hydrogen bond donor, it can interact with the piperazine, leading to a more organized transition state assembly. This pre-organization is key to achieving high levels of stereoselectivity. The subtle balance of these non-covalent forces determines the facial selectivity of the reaction, as one approach of the reactant to the substrate will be favored due to more stable non-covalent interactions. The interplay of these forces can lead to significant amplification of chirality from the chiral ligand to the final product.

Computational Chemistry Approaches to Reaction Mechanisms and Ligand Design

Computational chemistry provides powerful tools to investigate reaction mechanisms and to design new and more effective chiral ligands. These methods allow for the detailed examination of transition state structures, reaction pathways, and the subtle energetic differences that govern stereoselectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the chiral ligand and its complexes with substrates and other reagents. By simulating the movement of atoms over time, MD can provide insights into the dynamic behavior of the system and identify the most stable conformations that are likely to lead to the transition state. For this compound, MD simulations could help to understand the preferred conformations of the piperazine ring and the orientation of the methoxymethyl and methyl substituents in different solvent environments. This information is crucial for building accurate models of the transition state.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules and in calculating the energies of stationary points along a reaction coordinate, including reactants, products, intermediates, and transition states. For a reaction involving this compound, DFT calculations can be used to:

Optimize the geometries of the diastereomeric transition states.

Calculate the activation energies for the formation of the different stereoisomers, thus predicting the stereochemical outcome of the reaction.

Analyze the electronic properties of the transition states, such as charge distribution and orbital interactions, to understand the nature of the stabilizing interactions.

Ligand Steric and Electronic Parameter Quantification

The effectiveness of a chiral ligand is often related to its steric and electronic properties. Various parameters have been developed to quantify these properties, such as the Tolman electronic parameter (TEP) for phosphine (B1218219) ligands, which is determined from the C-O stretching frequency of nickel-carbonyl complexes. While not directly applicable to diamine ligands in its original form, analogous computational methods can be used to quantify the electron-donating ability of ligands like this compound.

Steric parameters, such as cone angles or buried volume, quantify the steric bulk of a ligand. These can be calculated from the crystal structure or from computationally optimized geometries. Understanding these parameters for this compound would allow for a more rational comparison with other chiral ligands and aid in the design of new ligands with optimized steric and electronic properties for specific applications.

Spectroscopic Techniques for Elucidating Reaction Intermediates and Chiral Recognition (excluding basic compound identification)

While basic spectroscopic techniques like ¹H and ¹³C NMR are routinely used for compound identification, more advanced spectroscopic methods can provide valuable information about reaction intermediates and the nature of chiral recognition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool in this regard. The use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation of enantiomers and the determination of enantiomeric excess. More advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to probe the through-space proximity of atoms in diastereomeric complexes formed between a chiral substrate and a chiral auxiliary like this compound. This can provide direct experimental evidence for the specific non-covalent interactions that are responsible for chiral recognition and can help to validate the stereochemical models proposed from computational studies.

In-situ reaction monitoring using techniques like ReactIR (Fourier-transform infrared spectroscopy) can track the concentration of reactants, intermediates, and products over time, providing kinetic data that can be used to support a proposed reaction mechanism.

Derivatization and Structure Activity Relationship Studies in Chiral Piperazines

Modification of the Piperazine (B1678402) Ring System for Enhanced Stereoselectivity6.2. Exploration of Substituent Effects on Chiral Induction6.3. Synthesis of Polymeric and Supported Chiral Catalysts6.4. Analog Development for Enhanced Performance in Asymmetric Transformations

Without dedicated studies on (R)-2-(Methoxymethyl)-1-methylpiperazine in these areas, any attempt to create the requested article would not be based on factual, verifiable scientific evidence and would fall outside the strict content parameters of the initial instructions. Therefore, a comprehensive and scientifically rigorous article focusing solely on the specified aspects of this compound cannot be produced at this time due to the lack of available research.

Broader Research Context and Future Directions

Emerging Applications of Chiral Piperazine (B1678402) Derivatives in Advanced Synthetic Methodology

Chiral piperazine derivatives are increasingly recognized for their utility in a wide array of asymmetric transformations. rsc.org Their rigid six-membered ring structure provides a well-defined stereochemical environment, which is crucial for inducing high levels of enantioselectivity. unl.pt Initially explored as ligands for metal-catalyzed reactions, their application has expanded into the realm of organocatalysis. unl.pt

One of the prominent applications is in asymmetric Michael additions, where chiral piperazines have been shown to efficiently catalyze the conjugate addition of aldehydes and ketones to nitroalkenes, yielding products with high diastereoselectivity and enantioselectivity. unl.pt The mechanism often involves the formation of a chiral enamine intermediate, which directs the stereochemical outcome of the reaction. unl.pt

Furthermore, chiral piperazines are being investigated as ligands in asymmetric hydrogenation and transfer hydrogenation reactions. dicp.ac.cnacs.orgrsc.org For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral piperazin-2-ones, which are valuable precursors to various chiral piperazines. dicp.ac.cnrsc.org Similarly, iridium-catalyzed hydrogenation of activated pyrazines has proven to be a facile method for synthesizing a range of chiral piperazines with high enantiomeric excess. acs.orgresearchgate.net These methods are significant as they provide access to carbon-substituted piperazines, a class of compounds that remains relatively unexplored compared to their N-substituted counterparts. rsc.org

Recent research has also focused on the development of novel synthetic routes to access structurally diverse chiral piperazines. rsc.orgthieme-connect.com Methodologies such as the aza-Michael addition between chiral diamines and vinyl sulfonium (B1226848) salts are enabling the scalable synthesis of orthogonally protected 2-substituted piperazines. rsc.org Tandem reaction sequences, combining processes like hydroamination and asymmetric transfer hydrogenation, offer an efficient one-pot synthesis of enantioenriched piperazines from simple aminoalkyne substrates. organic-chemistry.orgnih.gov The development of such advanced synthetic methods is crucial for building libraries of diverse chiral piperazine derivatives for catalytic screening and drug discovery. nih.gov

| Asymmetric Reaction | Catalyst/Ligand Type | Key Features | Representative Substrates |

| Michael Addition | Chiral Piperazine Organocatalyst | Forms chiral enamine intermediate | Aldehydes, Nitroalkenes |

| Asymmetric Hydrogenation | Palladium or Iridium with Chiral Ligands | Access to C-substituted piperazines | Pyrazines, Pyrazin-2-ols |

| Allylic Alkylation | Palladium with Chiral Ligands | Synthesis of α-tertiary piperazines | Piperazin-2-one derivatives |

| Tandem Hydroamination/ATH | Titanium and Ruthenium Catalysts | One-pot synthesis from simple precursors | Aminoalkynes |

Integration with Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on reducing waste, minimizing energy consumption, and using renewable resources. Flow chemistry, or continuous-flow synthesis, aligns well with these principles by offering enhanced safety, improved scalability, and greater process control compared to traditional batch methods. organic-chemistry.org The integration of chiral piperazine-based catalysis with flow chemistry represents a promising avenue for developing sustainable synthetic methodologies.

Continuous-flow processes have been successfully developed for the synthesis of chiral piperidines and other related heterocycles, demonstrating the potential of this technology for producing enantiomerically enriched compounds. organic-chemistry.orgtulane.edu These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. organic-chemistry.org For instance, a continuous-flow protocol for the synthesis of a key intermediate of the antipsychotic drug cariprazine (B1246890) has been developed, showcasing the industrial applicability of this approach for piperazine derivatives. mdpi.com

The immobilization of chiral catalysts, including those based on piperazine scaffolds, onto solid supports is a key strategy for their application in flow reactors. This approach facilitates catalyst separation and recycling, thereby reducing costs and waste. While challenges remain in maintaining catalyst activity and enantioselectivity upon immobilization, ongoing research is focused on developing robust supported catalyst systems. The application of flow chemistry is not limited to the catalytic step; it can also be used for workup and purification, creating fully integrated and automated synthesis platforms. nih.gov

Advancements in High-Throughput Screening for Chiral Catalysts

The discovery of novel and highly effective chiral catalysts often relies on the screening of large libraries of potential candidates. Traditional methods of catalyst screening can be time-consuming and labor-intensive. rsc.org Consequently, there is a significant interest in the development of high-throughput screening (HTS) methods to accelerate this process. rsc.org

Modern HTS approaches often employ multi-substrate screening, where a pool of different substrates is used to evaluate a catalyst's performance across a broader chemical space. nih.govnih.gov This strategy helps in identifying not only highly selective catalysts but also those with greater substrate generality from the outset. nih.govnih.gov Analytical techniques such as supercritical fluid chromatography-mass spectrometry (SFC-MS) are instrumental in these methods, allowing for the rapid chiral analysis of pooled samples. nih.gov

Combinatorial chemistry plays a vital role in generating the diverse libraries of chiral ligands needed for HTS. acs.orgnih.gov By systematically varying the substituents on the piperazine scaffold, for example, a large number of structurally related ligands can be synthesized and screened. This combinatorial approach, when coupled with rapid screening techniques, provides a powerful platform for discovering new catalysts for challenging asymmetric transformations. rsc.orgrsc.org The insights gained from HTS can also inform the rational design of next-generation catalysts.

| Screening Method | Principle | Advantages | Key Technology |

| Multi-Substrate Screening | A single catalyst is tested against a pool of substrates. | Identifies catalysts with broad substrate scope and high enantioselectivity. | SFC-MS for rapid chiral analysis. |

| Combinatorial Library Screening | A large library of structurally related ligands is synthesized and tested. | Accelerates the discovery of novel catalyst structures. | Automated synthesis and parallel reaction screening. |

| Product-as-Catalyst Screening | The product of one asymmetric reaction is used as a catalyst for a second reaction. | Rapidly prepares and tests potential catalysts. | Reduces time for catalyst preparation. rsc.org |

Theoretical Prediction and Rational Design of Next-Generation Chiral Systems

While high-throughput screening is a powerful tool for catalyst discovery, a purely empirical approach can be inefficient. The rational design of chiral catalysts, guided by computational and theoretical methods, offers a more targeted strategy. monash.edupnas.org By understanding the intricate interactions between the catalyst, substrate, and reagents at a molecular level, it is possible to design new catalysts with improved performance. acs.org

Computational tools, particularly Density Functional Theory (DFT), have become indispensable in this field. acs.org DFT calculations can be used to model reaction transition states, predict enantioselectivity, and elucidate reaction mechanisms. researchgate.net This information can provide valuable insights into the factors that control stereoselectivity, such as steric hindrance, electronic effects, and non-covalent interactions like hydrogen bonding. organic-chemistry.orgnih.gov For instance, computational studies have been used to understand the binding modes of piperazine-based compounds to biological targets, which can inform the design of both new drugs and catalysts. nih.gov

The concept of modularity is also central to the rational design of chiral ligands. pnas.org By combining different structural motifs in a modular fashion, it is possible to fine-tune the steric and electronic properties of the ligand to match the requirements of a specific reaction. This approach has been successfully applied to the design of various classes of chiral ligands and can be extended to the development of new piperazine-based systems. researchgate.netbenthamdirect.com The synergy between computational prediction and modular synthesis provides a powerful workflow for the development of next-generation chiral catalysts. monash.edu

Unexplored Reactivity Modes and Mechanistic Hypotheses

Despite the progress made in the application of chiral piperazines, there remains significant untapped potential in terms of their reactivity. Much of the current research has focused on their use in well-established reaction classes. Exploring novel reactivity modes could lead to the development of entirely new synthetic transformations.

One area of interest is the development of bifunctional catalysts, where the two nitrogen atoms of the piperazine ring, or a nitrogen atom and another functional group, act in concert to activate the substrates. This cooperative catalysis could enable reactions that are not possible with monofunctional catalysts. Mechanistic studies are crucial for understanding and developing such systems. For example, investigating the role of hydrogen bonding and other non-covalent interactions in transition state stabilization could lead to new catalyst designs with enhanced selectivity. nih.govrcsi.com

Furthermore, the C-H functionalization of the piperazine ring itself is a rapidly developing area. researchgate.netmdpi.com While most existing chiral piperazines are substituted at the nitrogen atoms, methods for the direct and stereoselective functionalization of the carbon skeleton would open up new avenues for creating structural diversity. rsc.orgmdpi.com This could lead to the discovery of catalysts with novel properties and applications. Hypothesizing and testing new mechanistic pathways, for example, through iridium-catalyzed [3+3] cycloadditions of imines to form C-substituted piperazines, could unlock new and atom-economical synthetic routes. acs.org The exploration of such uncharted territory is essential for the continued advancement of asymmetric catalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.